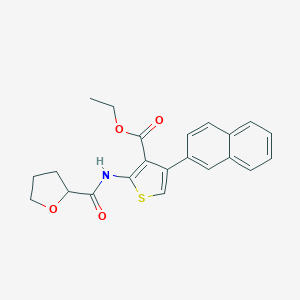
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a naphthyl group, a tetrahydrofuran ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyl intermediate: This could involve the functionalization of naphthalene to introduce the desired substituents.
Synthesis of the tetrahydrofuran intermediate: This step might involve the protection and deprotection of functional groups to achieve the desired tetrahydrofuran structure.
Coupling reactions: The final step would involve coupling the naphthyl and tetrahydrofuran intermediates with the thiophene carboxylate under specific conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide)
Reducing agents: LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2-naphthyl)-2-aminothiophene-3-carboxylate: Similar structure but lacks the tetrahydrofuran ring.
Ethyl 2-(2-naphthyl)-4-aminothiophene-3-carboxylate: Similar structure but with different positioning of functional groups.
Ethyl 4-(2-naphthyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its naphthyl, tetrahydrofuran, and thiophene moieties, which confer specific chemical and physical properties. This uniqueness can make it particularly valuable in certain applications, such as in the design of novel pharmaceuticals or advanced materials.
Propriétés
Formule moléculaire |
C22H21NO4S |
|---|---|
Poids moléculaire |
395.5g/mol |
Nom IUPAC |
ethyl 4-naphthalen-2-yl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-2-26-22(25)19-17(16-10-9-14-6-3-4-7-15(14)12-16)13-28-21(19)23-20(24)18-8-5-11-27-18/h3-4,6-7,9-10,12-13,18H,2,5,8,11H2,1H3,(H,23,24) |
Clé InChI |
ZHXNVSMORFYOHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4 |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445869.png)
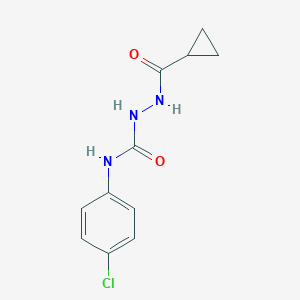
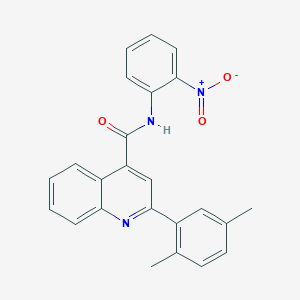
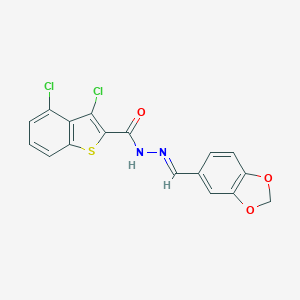
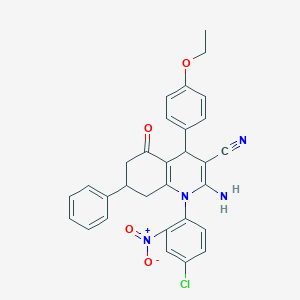
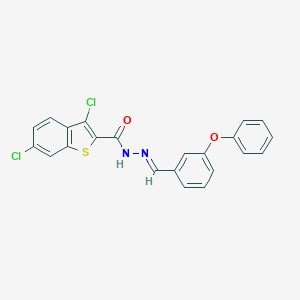
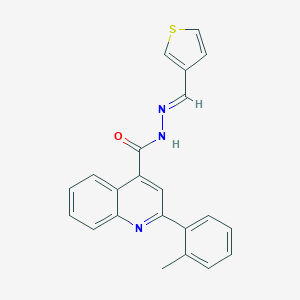
![N'-[4-(diethylamino)benzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445883.png)

![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B445887.png)
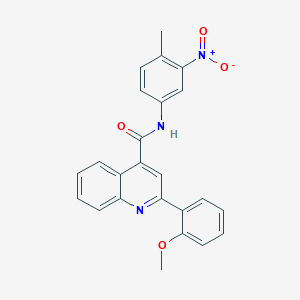
![N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445889.png)
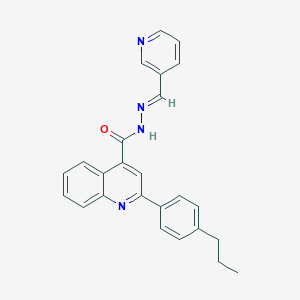
![1-[(3-Chloro-6-fluoro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B445893.png)
